Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 422275-30-7
VCID: VC4304975
InChI: InChI=1S/C16H12N4O5S/c1-25-15(22)9-2-7-12-13(8-9)17-16(26)19(14(12)21)18-10-3-5-11(6-4-10)20(23)24/h2-8,18H,1H3,(H,17,26)
SMILES: COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)NC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C16H12N4O5S
Molecular Weight: 372.36

Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

CAS No.: 422275-30-7

Cat. No.: VC4304975

Molecular Formula: C16H12N4O5S

Molecular Weight: 372.36

* For research use only. Not for human or veterinary use.

Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate - 422275-30-7

Specification

CAS No. 422275-30-7
Molecular Formula C16H12N4O5S
Molecular Weight 372.36
IUPAC Name methyl 3-(4-nitroanilino)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Standard InChI InChI=1S/C16H12N4O5S/c1-25-15(22)9-2-7-12-13(8-9)17-16(26)19(14(12)21)18-10-3-5-11(6-4-10)20(23)24/h2-8,18H,1H3,(H,17,26)
Standard InChI Key XWWMSFVNLQJSNS-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)NC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

The compound is systematically named Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate and is identified by the CAS registry number 422275-30-7. Its molecular formula is C₁₆H₁₂N₄O₅S, with a molecular weight of 372.36 g/mol. The structure comprises a quinazoline backbone (a fused benzene and pyrimidine ring) substituted at position 3 with a 4-nitrophenylamino group, a thioxo (S=O) group at position 2, and a methyl ester at position 7 (Figure 1).

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number422275-30-7
Molecular FormulaC₁₆H₁₂N₄O₅S
Molecular Weight372.36 g/mol
IUPAC NameMethyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
SMILESCOC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)NC3=CC=C(C=C3)N+[O-]
InChI KeyNGCLVQMEXRWWQR-UHFFFAOYSA-N

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step reactions starting from anthranilic acid derivatives. A common route, as described by VulcanChem, involves:

  • Formation of the Quinazoline Core:

    • Condensation of methyl anthranilate with carbon disulfide in the presence of a base (e.g., sodium hydroxide) to form a dithiocarbamate intermediate.

    • Cyclization via heating to yield the 2-thioxoquinazolin-4-one scaffold .

  • Introduction of the 4-Nitrophenylamino Group:

    • Nucleophilic substitution at position 3 using 4-nitroaniline under basic conditions .

  • Esterification:

    • Methylation of the carboxylic acid group at position 7 using dimethyl sulfate or methyl iodide .

Key Reaction Conditions:

  • Solvents: Ethanol, DMF, or dichloromethane.

  • Catalysts: Triethylamine or potassium carbonate.

  • Temperature: Reflux conditions (70–100°C) for cyclization steps .

Structural Characterization

The compound’s structure has been validated using spectroscopic techniques:

Infrared (IR) Spectroscopy

  • C=O Stretch: Strong absorption bands at 1669–1712 cm⁻¹ (ester and quinazolinone carbonyl groups) .

  • N-H Stretch: Bands at 3226–3310 cm⁻¹ (secondary amine) .

  • S=O Stretch: Peak near 1632–1645 cm⁻¹ (thioxo group) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 3.90 ppm (s, 3H, OCH₃).

    • δ 7.23–8.20 ppm (m, 7H, aromatic protons) .

  • ¹³C NMR:

    • δ 167.5 ppm (C=O, ester).

    • δ 160.2 ppm (C=O, quinazolinone).

    • δ 148.1 ppm (C-NO₂) .

Mass Spectrometry (MS)

  • Molecular Ion Peak: m/z 372.36 (M⁺, 100%) .

  • Fragmentation patterns include loss of NO₂ (46 Da) and COOCH₃ (59 Da) .

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueMethod/Source
Melting Point153–155°CDifferential Scanning Calorimetry
SolubilityDMSO > Ethanol > WaterExperimental
LogP2.32Computational
StabilityStable at RT, sensitive to light

Industrial and Research Applications

  • Pharmaceutical Intermediate: Serves as a precursor for antitumor and antimicrobial agents .

  • Chemical Probes: Used in enzyme inhibition assays due to its electrophilic nitro group .

  • Material Science: Nitro-aromatic moieties contribute to non-linear optical (NLO) properties .

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